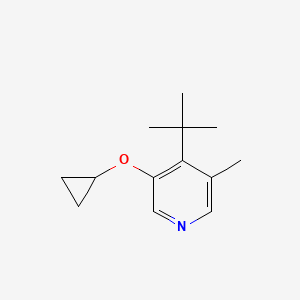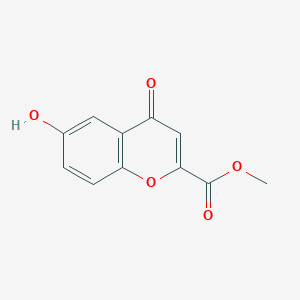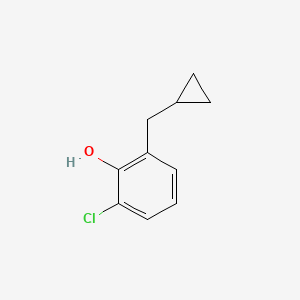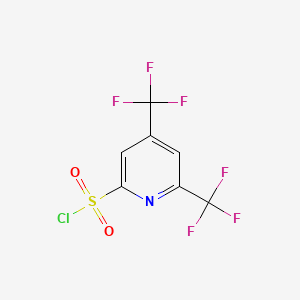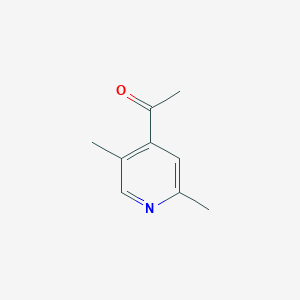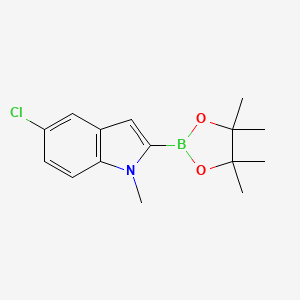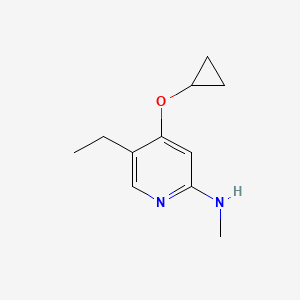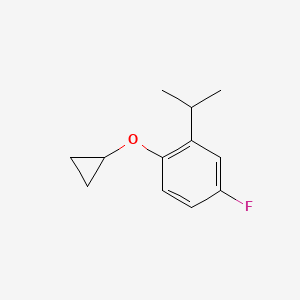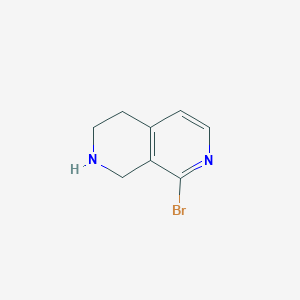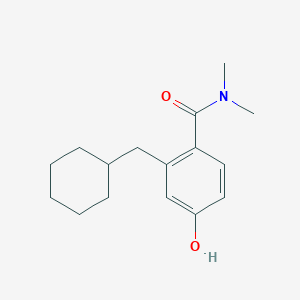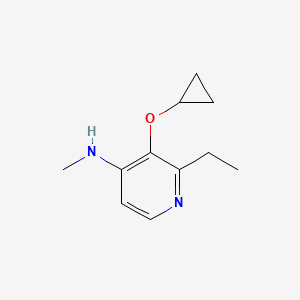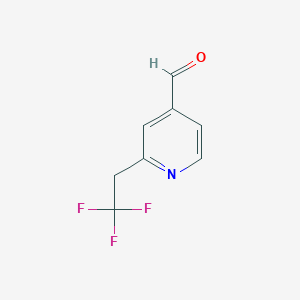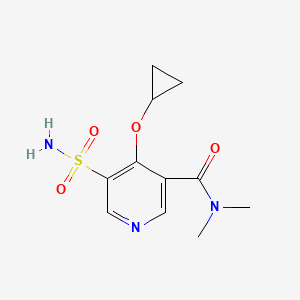
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.323 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide involves several steps. One common method starts with the reaction of 2-chloro-3-nicotinic acid with thionyl chloride to form 2-chloro-3-nicotinoyl chloride. This intermediate is then reacted with dimethylamine to produce 2-chloro-N,N-dimethyl-3-nicotinamide. The next step involves the reaction of this compound with a mixture of sodium sulfide and sulfur, followed by acidification to obtain 2-mercapto-N,N-dimethyl-3-nicotinamide. Finally, chlorination and subsequent reaction with ammonia yield the desired product .
Analyse Des Réactions Chimiques
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.
Applications De Recherche Scientifique
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in metabolic processes, leading to the disruption of cellular functions. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-N,N-dimethyl-4-sulfamoylnicotinamide: This compound has a similar structure but differs in the position of the sulfamoyl group.
N,N-Dimethyl-2-sulfamoylnicotinamide: Another similar compound with variations in the position of functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1243347-01-4 |
|---|---|
Formule moléculaire |
C11H15N3O4S |
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N,N-dimethyl-5-sulfamoylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-14(2)11(15)8-5-13-6-9(19(12,16)17)10(8)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,16,17) |
Clé InChI |
INMFBSNUTHLBFD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CN=CC(=C1OC2CC2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


